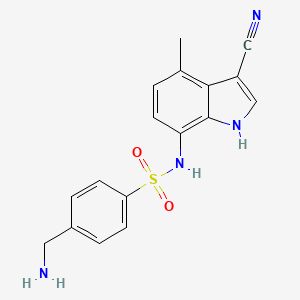
3-(1,3-dioxaindan-5-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-dioxaindan-5-yl)propan-1-amine is a chemical compound with the CAS Number: 78498-59-6 . It has a molecular weight of 179.22 . The IUPAC name for this compound is 3-(1,3-benzodioxol-5-yl)-1-propanamine . It is typically stored at room temperature and is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6H,1-2,5,7,11H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and density were not found in the retrieved data.Applications De Recherche Scientifique
Biopolymer Modification and Drug Delivery Systems
- Chitosan Modification for Biomedical Applications : The functionalization of biopolymers like chitosan with amine groups, analogous to the primary amine functionality in "3-(1,3-dioxaindan-5-yl)propan-1-amine," enhances solubility and adhesive properties. This modification is crucial for developing wet-resistant biomedical adhesives and drug delivery systems, indicating the potential of similar modifications for enhancing polymer properties for specific medical applications (Ryu, Hong, & Lee, 2015).
Advanced Oxidation Processes for Environmental Remediation
- Degradation of Nitrogen-containing Compounds : The structural similarity to nitrogen-containing compounds suggests the potential involvement of "this compound" in studies related to the degradation of hazardous compounds using advanced oxidation processes. This is relevant for environmental remediation efforts aimed at mineralizing nitrogen-containing pollutants to improve water treatment technologies (Bhat & Gogate, 2021).
Catalysis and Organic Synthesis
- Amine-functionalized Metal–Organic Frameworks (MOFs) : Amine functionalities play a crucial role in enhancing the CO2 capture capabilities of MOFs. The incorporation of amine groups into the framework can significantly improve the sorption capacity and selectivity for CO2, pointing towards the utility of compounds with amine functionalities in designing materials for gas capture and separation technologies (Lin, Kong, & Chen, 2016).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,3-dioxaindan-5-yl)propan-1-amine involves the reaction of 1,3-dioxaindane with propan-1-amine in the presence of a suitable catalyst.", "Starting Materials": [ "1,3-dioxaindane", "propan-1-amine" ], "Reaction": [ "Step 1: Dissolve 1,3-dioxaindane in a suitable solvent such as dichloromethane.", "Step 2: Add propan-1-amine to the reaction mixture.", "Step 3: Add a suitable catalyst such as p-toluenesulfonic acid to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then filter off any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by recrystallization or column chromatography to obtain the final product, 3-(1,3-dioxaindan-5-yl)propan-1-amine." ] } | |
Numéro CAS |
78498-59-6 |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)